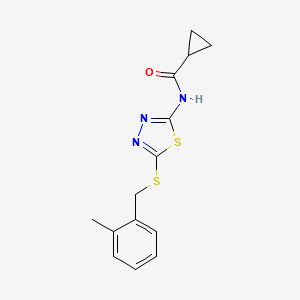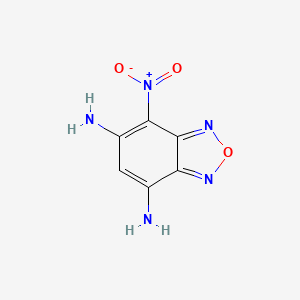
3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a cyclopentyl group, and a triazolone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving 3-chlorobenzenesulfonyl chloride and piperidine.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the piperidine intermediate.
Triazolone Formation: The final step involves the formation of the triazolone ring through a cyclization reaction, typically using hydrazine and a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triazolone moiety may interact with nucleophilic residues in proteins, leading to covalent modifications and altered protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-7-fluoro-3,4-dihydroquinazolin-4-one
- 3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-1-[(3-fluorophenyl)methyl]-1H-indole
Uniqueness
Compared to similar compounds, 3-[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]-4-cyclopentyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of a cyclopentyl group and a triazolone ring. This structural uniqueness may confer distinct biochemical properties and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H25ClN4O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H25ClN4O3S/c1-22-19(25)24(16-6-2-3-7-16)18(21-22)14-9-11-23(12-10-14)28(26,27)17-8-4-5-15(20)13-17/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3 |
InChI Key |
HBGPTBPYDKDYJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11187002.png)
![N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11187003.png)
![Ethyl 2-(2-(4-fluorophenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11187004.png)


![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B11187018.png)
![N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11187022.png)
![3-[(4-fluorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11187040.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine](/img/structure/B11187047.png)
![Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11187056.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11187060.png)

![1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11187073.png)

